5-(4-Methoxyphenyl)oxazol-2-amine

Description

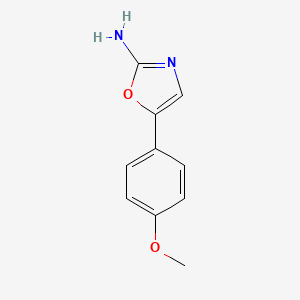

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHNQBUVJHKDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Methoxyphenyl Oxazol 2 Amine

Regioselective and Chemoselective Considerations in Synthesis

The synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine, a disubstituted oxazole (B20620), requires precise control over the placement of functional groups, a concept known as regioselectivity. Furthermore, the reaction must proceed in a way that selectively targets the desired functional groups while leaving others unaffected, a challenge referred to as chemoselectivity.

A significant challenge in traditional syntheses, such as the condensation of α-haloketones with urea (B33335), is the potential for the formation of undesired isomers, like imidazolones. msu.ru This highlights a key chemoselectivity issue. The reaction of an α-haloketone with urea can proceed through different pathways, leading to either the desired 2-aminooxazole or an isomeric 2-aminoimidazole. The choice of reagents and reaction conditions is paramount in directing the synthesis towards the intended oxazole product.

One effective strategy to ensure regioselectivity involves a multi-step sequence starting from pyrimidin-2(1H)-one. msu.ruthieme-connect.com This method includes the regioselective N-alkylation of the pyrimidone with a phenacyl bromide, in this case, 2-bromo-1-(4-methoxyphenyl)ethanone. thieme-connect.com This step is crucial as it selectively functionalizes one of the nitrogen atoms in the pyrimidine (B1678525) ring. The resulting intermediate, 1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrimidin-2(1H)-one, then undergoes cyclization. The subsequent reaction with hydrazine (B178648) selectively cleaves the pyrimidine ring, yielding the final 2-amino-5-aryloxazole with high regiochemical purity. msu.ruthieme-connect.com

Another approach, the Van Leusen reaction, utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. wikipedia.orgresearchgate.nettandfonline.com The chemoselectivity of this reaction is notable; aldehydes react to form oxazoles, whereas ketones under similar conditions would yield nitriles. wikipedia.org

Furthermore, advanced catalytic systems have been developed to control regioselectivity in oxazole synthesis. For instance, the choice between a gold catalyst and a Brønsted acid can dictate the position of a sulfenyl group on the oxazole ring, demonstrating a high level of regiodivergence. researchgate.net While not directly applied to the title compound, these methods showcase the sophisticated strategies available to control isomer formation in oxazole synthesis.

Chemoselectivity is also a key factor in iodine-promoted oxidative cyclization reactions, which can be employed for the one-pot synthesis of 2-azaaryl-5-aryl oxazoles from methyl azaarenes and α-amino ketones under metal-free conditions. researchgate.netacs.orgnih.gov These methods offer a straightforward route with high functional group tolerance. researchgate.netacs.orgnih.gov

Yield Optimization and Purification Techniques in Academic Synthesis

In an academic research context, optimizing reaction yields and developing efficient purification protocols are of paramount importance. For the synthesis of 5-aryl-2-aminooxazoles, various factors influencing the yield have been systematically studied.

One of the most common methods, the reaction of an α-bromoacetophenone with urea, has been a focus of optimization studies. acs.org Key parameters investigated include the solvent, the stoichiometric ratio of reactants, and the heating method (conventional versus microwave irradiation). For the synthesis of a related compound, 4-(p-tolyl)oxazol-2-amine, it was found that using a 1:10 ratio of the α-bromoacetophenone to urea and heating with microwaves at 120 °C for just 3 minutes resulted in a yield of 56%. acs.org In contrast, conventional heating required longer reaction times, and different solvents like ethanol (B145695) or acetonitrile (B52724) showed varying degrees of success. acs.org

| Solvent | Reactant Ratio (Bromoacetophenone:Urea) | Time | Temperature (°C) | Heating Method | Yield (%) |

|---|---|---|---|---|---|

| EtOH | 1:10 | 18 h | 80 | Conventional | 0 |

| DMF | 1:10 | 30 min | 120 | Conventional | 45 |

| CH3CN | 1:10 | 15 min | 80 | Microwave | 53 |

| CH3CN | 1:10 | 3 min | 120 | Microwave | 56 |

The multi-step synthesis starting from pyrimidin-2(1H)-one has been reported to produce excellent yields. msu.ru In the final step, the hydrazinolysis of the intermediate oxazolo[3,2-a]pyrimidinium salt to form the 2-amino-5-aryloxazole, yields are consistently high. For the specific synthesis of this compound, a yield of 95% has been reported for this transformation. msu.ru

| Aryl Substituent | Compound | Yield (%) |

|---|---|---|

| 4-Bromophenyl | 4a | 94 |

| 4-Chlorophenyl | 4b | 96 |

| 2,4-Dichlorophenyl | 4c | 98 |

| 4-Fluorophenyl | 4d | 92 |

| 4-Methoxyphenyl (B3050149) | 4e | 95 |

| Phenyl | 4f | 95 |

| 4-Nitrophenyl | 4g | 98 |

Purification of the final product in academic settings typically involves standard laboratory techniques. Column chromatography is a frequently cited method for the purification of oxazole derivatives, often using a solvent system of hexane (B92381) and ethyl acetate. acs.orgturkjps.org Other reported purification methods include recrystallization and preparative thin-layer chromatography. evitachem.comrsc.org In some instances, particularly with microwave-assisted syntheses, the product can be isolated by simple precipitation, which avoids the need for more complex chromatographic purification. researchgate.net The choice of purification method often depends on the scale of the reaction and the nature of any impurities present.

Derivatization Strategies and Analogue Synthesis of 5 4 Methoxyphenyl Oxazol 2 Amine

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, possesses distinct reactivity at its carbon positions, offering opportunities for selective functionalization. scribd.com

Direct electrophilic substitution on the oxazole ring typically favors the C5 position, making functionalization at C4 more complex. semanticscholar.org However, modern synthetic methods, particularly those involving organometallic catalysis, have enabled the introduction of substituents at this position. A key strategy involves the direct C-H arylation of a 4-unsubstituted oxazole with an aryl bromide in the presence of a palladium catalyst. semanticscholar.orgtandfonline.com Another approach involves constructing the ring with the desired substituent already in place, for instance, through the condensation of substituted acetophenones with urea (B33335). tandfonline.com

Table 1: Examples of C4-Substituted Oxazole Analogue Synthesis

| Starting Material (Oxazole) | Reagent | Catalyst/Conditions | Product (C4-Substituent) | Reference |

|---|---|---|---|---|

| 5-(4-Methoxyphenyl)oxazol-2-amine | Aryl Bromide | Pd(PPh₃)₂, CuI, KOH, DME | 4-Aryl-5-(4-methoxyphenyl)oxazol-2-amine | semanticscholar.orgtandfonline.com |

| 2-Amino-5-phenyloxazole | 2-Chloroquinoline-3-carbaldehyde | TosMIC, Pd-catalyzed amidation | 4-((2-chloroquinolin-3-yl)methyl)-5-phenyloxazol-2-amine | tandfonline.com |

This table is illustrative of general methods for C4 substitution on the oxazole ring.

The C5 position of the parent molecule is occupied by the 4-methoxyphenyl (B3050149) group. Therefore, modifications at this position typically involve synthesizing the oxazole ring with a different C5-substituent from the outset, rather than displacing the existing phenyl ring. Synthetic routes often utilize the cyclization of α-haloketones or their equivalents with a source of the 2-amino group. jst.go.jp By varying the structure of the starting ketone, a diverse library of C5-substituted analogues can be generated. For example, the reaction of various α-azidoacetophenones with an appropriate isothiocyanate in the presence of triphenylphosphine (B44618) is a documented method for producing N-Aryl-5-aryloxazol-2-amines. jst.go.jp

Table 2: Synthesis of Analogues with Varied C5-Aryl Substituents

| Ketone Precursor | Reagent | Conditions | C5-Aryl Group in Product | Reference |

|---|---|---|---|---|

| 2-Azido-1-(4-fluorophenyl)ethan-1-one | 4-Hydroxyphenyl isothiocyanate | PPh₃, Dioxane, Reflux | 4-Fluorophenyl | jst.go.jp |

| 2-Azido-1-phenylethan-1-one | 4-Hydroxyphenyl isothiocyanate | PPh₃, Dioxane, Reflux | Phenyl | jst.go.jp |

Modifications on the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group provides a secondary site for chemical modification, allowing for fine-tuning of the molecule's electronic and steric properties.

The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is attached to the oxazole ring, electrophilic attack is directed to the two equivalent ortho positions (C3' and C5'). Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto this phenyl ring, assuming the oxazole and amine moieties are stable or protected under the reaction conditions.

Table 3: Potential Electrophilic Aromatic Substitutions on the 4-Methoxyphenyl Ring

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-(3-Nitro-4-methoxyphenyl)oxazol-2-amine |

| Bromination | Br₂ / FeBr₃ | 5-(3-Bromo-4-methoxyphenyl)oxazol-2-amine |

This table represents theoretically favorable reactions based on chemical principles.

The methoxy group itself can be a point of modification. A common and powerful strategy is the cleavage of the methyl ether to yield the corresponding phenol, 5-(4-hydroxyphenyl)oxazol-2-amine. This intermediate is highly valuable for further derivatization. jst.go.jp The resulting hydroxyl group can be alkylated using various alkyl halides in a Williamson ether synthesis, allowing for the introduction of longer or more complex ether side chains. This strategy effectively achieves side chain elongation and diversification.

Table 4: Diversification via O-Alkylation of the Phenolic Analogue

| Starting Material | Alkylating Agent | Base | Product |

|---|---|---|---|

| 5-(4-Hydroxyphenyl)oxazol-2-amine | Ethyl iodide | K₂CO₃ | 5-(4-Ethoxyphenyl)oxazol-2-amine |

| 5-(4-Hydroxyphenyl)oxazol-2-amine | Propyl bromide | NaH | 5-(4-Propoxyphenyl)oxazol-2-amine |

This table illustrates a common synthetic pathway for side-chain diversification.

Chemical Transformations of the Primary Amine Group

The primary amine at the C2 position is a key nucleophilic center, readily undergoing a variety of chemical transformations to produce a wide range of N-substituted derivatives. google.com These reactions include acylation, sulfonylation, and alkylation.

N-acylation with acyl chlorides or anhydrides yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. N-alkylation can produce secondary and tertiary amines, while reductive amination with aldehydes or ketones offers a controlled method for synthesizing secondary amine derivatives. mdpi.comlibretexts.org These derivatizations can be crucial for modulating the compound's physicochemical properties.

Table 5: Derivatization of the 2-Amino Group

| Reaction Type | Reagent | Product Class | Example Product | Reference |

|---|---|---|---|---|

| N-Acylation | Acetyl Chloride | Amide | N-(5-(4-Methoxyphenyl)oxazol-2-yl)acetamide | semanticscholar.org |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | N-(5-(4-Methoxyphenyl)oxazol-2-yl)-4-methylbenzenesulfonamide | google.com |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine | N-Methyl-5-(4-methoxyphenyl)oxazol-2-amine | libretexts.org |

Acylation Reactions

N-acylation is a fundamental and widely used method for derivatizing the 2-amino group of this compound. This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming a stable amide linkage. The resulting N-acylated analogues often exhibit altered physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which can significantly influence their biological activity.

The synthesis is typically achieved by reacting this compound with an acylating agent. Common methods include:

Reaction with Acyl Chlorides or Anhydrides: A straightforward approach involves treating the parent amine with an appropriate acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base neutralizes the hydrochloric acid or carboxylic acid byproduct generated during the reaction.

Amide Coupling Reactions: Alternatively, the amine can be coupled directly with a carboxylic acid (RCOOH) using a peptide coupling reagent. researchgate.net Widely used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in combination with an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and minimize side reactions. researchgate.net This method is particularly valuable for coupling sensitive or complex carboxylic acids. researchgate.net

Research on related amino-heterocycles, such as 2-aminobenzoxazoles and 2-aminobenzothiazoles, has demonstrated the successful application of these acylation strategies to generate libraries of amide derivatives. nih.govresearchgate.net

Table 1: Examples of Acylation Reactions This table is illustrative and based on general acylation principles.

| Acylating Agent | Reagent/Conditions | Resulting Product Structure | Product Name |

|---|---|---|---|

| Acetyl Chloride | Triethylamine, DCM |  | N-(5-(4-methoxyphenyl)oxazol-2-yl)acetamide |

| Benzoyl Chloride | Pyridine, THF |  | N-(5-(4-methoxyphenyl)oxazol-2-yl)benzamide |

| Propanoic acid | EDAC, HOBt, DMF |  | N-(5-(4-methoxyphenyl)oxazol-2-yl)propanamide |

Alkylation Reactions

Alkylation of the 2-amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This modification directly impacts the basicity and steric profile of the nitrogen atom, which can be critical for modulating interactions with biological targets.

N-alkylation can be achieved through several synthetic routes:

Direct Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base is a common method. The choice of base and solvent is crucial to control the extent of alkylation and avoid over-alkylation to the tertiary amine.

Reductive Amination: A highly effective and controlled method for producing secondary amines involves a two-step or one-pot reaction with an aldehyde or ketone. The amine first condenses with the carbonyl compound to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is widely applicable and tolerates a broad range of functional groups.

Studies on analogous heterocyclic systems have successfully employed these techniques to synthesize N-alkylated derivatives. nih.gov

Table 2: Examples of Alkylation Reactions This table is illustrative and based on general alkylation principles.

| Reagents | Method | Resulting Product Structure | Product Name |

|---|---|---|---|

| Methyl Iodide, K₂CO₃ | Direct Alkylation |  | N-methyl-5-(4-methoxyphenyl)oxazol-2-amine |

| Acetaldehyde, then NaBH₄ | Reductive Amination |  | N-ethyl-5-(4-methoxyphenyl)oxazol-2-amine |

| Acetone, NaBH(OAc)₃ | Reductive Amination |  | N-isopropyl-5-(4-methoxyphenyl)oxazol-2-amine |

Imine Formation

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and catalyzed by acid. libretexts.org The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.org

The reaction rate is pH-dependent, with optimal rates generally observed in weakly acidic conditions (pH 4-5). libretexts.org This is because the acid catalyst is needed to protonate the hydroxyl group of the carbinolamine intermediate, making it a better leaving group, while sufficient unprotonated amine must remain to act as a nucleophile. libretexts.org Modern methods may employ catalysts like tris(2,2,2-trifluoroethyl)borate, which can facilitate imine formation under mild, room-temperature conditions. organic-chemistry.org The formation of imines from related benzoxazole (B165842) derivatives has been documented as a key step in the synthesis of more complex heterocyclic systems. mdpi.com

Table 3: Examples of Imine Formation This table is illustrative and based on general chemical principles.

| Carbonyl Compound | Conditions | Resulting Product Structure | Product Class |

|---|---|---|---|

| Benzaldehyde | Acid catalyst (e.g., TsOH), Toluene, Dean-Stark |  | N-benzylidene-5-(4-methoxyphenyl)oxazol-2-amine |

| Cyclohexanone | B(OCH₂CF₃)₃, rt |  | N-cyclohexylidene-5-(4-methoxyphenyl)oxazol-2-amine |

Combinatorial Synthesis of this compound Analogue Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or libraries, of structurally related compounds for high-throughput screening. The this compound scaffold is well-suited for this approach, as the 2-amino group serves as a versatile anchor point for diversification.

The process, often referred to as diversity-oriented synthesis, involves systematically combining a common core molecule with a wide range of building blocks. cam.ac.uk For this specific scaffold, a library of analogues can be constructed by performing parallel acylation or alkylation reactions. cam.ac.uk

For example, by reacting the parent amine with a collection of diverse carboxylic acids or acyl chlorides in a multi-well plate format, a large library of N-acylated analogues can be synthesized simultaneously. Each well would contain the core amine and a unique acylating agent, leading to a distinct product. This approach allows for the systematic exploration of how different substituents at the 2-position affect biological activity, facilitating the identification of lead compounds. cam.ac.ukamazonaws.com

Stereoselective Derivatization Approaches

While this compound itself is achiral, stereocenters can be introduced through derivatization. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the product, which is often critical for biological activity, as enantiomers or diastereomers of a drug can have vastly different pharmacological profiles.

Stereoselectivity can be achieved through several strategies:

Use of Chiral Reagents: Acylating or alkylating the amine with a reagent that is already chiral (e.g., an enantiomerically pure carboxylic acid or alkyl halide) will result in the formation of diastereomers. These diastereomers can potentially be separated by chromatography.

Chiral Auxiliaries: A temporary chiral group can be attached to the molecule to direct a subsequent reaction before being removed. This principle, known as self-regeneration of stereocenters, is a powerful tool in asymmetric synthesis. nih.gov

Asymmetric Catalysis: A more advanced approach involves using a small amount of a chiral catalyst to favor the formation of one stereoisomer over another. For instance, a catalytic asymmetric reduction of an imine derived from the parent amine could produce a chiral secondary amine with high enantiomeric excess. Dual catalysis systems, such as those employing both Copper(I) hydride and Palladium, have enabled novel stereoselective hydrofunctionalization reactions that could potentially be applied to derivatives of this scaffold. mit.edu

While specific examples of stereoselective derivatization on this compound are not prominently documented, the principles have been successfully applied to many related heterocyclic systems, demonstrating the feasibility of such approaches. nih.gov For instance, highly diastereoselective alkylations have been achieved on related imidazolidinone systems to create α-quaternary amino amides. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 4 Methoxyphenyl Oxazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Chemical Shift Analysis

Should the experimental data be available, a ¹H NMR spectrum would provide information on the chemical environment of all hydrogen atoms in the 5-(4-Methoxyphenyl)oxazol-2-amine molecule. This would include distinct signals for the protons on the oxazole (B20620) ring, the methoxy (B1213986) group, the aromatic ring, and the amine group. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and integration values would allow for the precise assignment of each proton.

Without access to experimental spectra, a table of expected chemical shifts cannot be accurately generated.

2D NMR Techniques for Structural Connectivity (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, showing the relationship between adjacent protons on the 4-methoxyphenyl (B3050149) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra. For example, it would link the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. eujournal.org This would be key to connecting the fragments, for instance, showing a correlation from the oxazole ring proton to carbons in the phenyl ring, confirming their attachment.

A detailed analysis of these 2D spectra would be required to create a connectivity map, but this is contingent on the availability of the raw data.

Conformational Analysis by NMR

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial arrangement and preferred conformation of the molecule. This would help determine the rotational orientation of the methoxyphenyl group relative to the oxazole ring. However, no such studies for this compound have been identified in the searched literature.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing clues about the molecule's structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₀N₂O₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. While HRMS data exists for many related oxazole derivatives, specific data for the title compound is not available in the reviewed sources. rsc.orgmdpi.comrsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions would provide valuable structural information. One could anticipate characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage of the oxazole ring. Analyzing these pathways helps to confirm the connectivity of the different parts of the molecule. This detailed fragmentation analysis is not possible without the experimental MS/MS data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying functional groups and elucidating the molecular structure of a compound. The infrared (IR) and Raman spectra of oxazole derivatives are characterized by a series of distinct bands that correspond to the vibrational modes of the molecule.

The N-H stretching vibrations of the primary amine group in this compound are expected to appear in the range of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. iucr.org The C=N stretching vibration of the oxazole ring is a characteristic feature and is anticipated to be found in the 1650-1590 cm⁻¹ region. Furthermore, the C-O-C stretching of the oxazole ring and the methoxy group will produce strong bands in the fingerprint region (1300-1000 cm⁻¹).

A representative table of expected vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | ~3400 | Medium |

| N-H stretch (symmetric) | ~3300 | Medium |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| C=N stretch (oxazole ring) | 1650-1590 | Strong |

| C=C stretch (aromatic) | 1610-1580 | Medium-Strong |

| N-H bend | 1620-1550 | Medium |

| C-O-C stretch (ether) | 1270-1230 | Strong |

| C-O stretch (oxazole ring) | 1050-1020 | Strong |

This table is a representation based on typical vibrational frequencies for similar functional groups and structures.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While the crystal structure of this compound itself is not publicly documented, the crystallographic data of its derivatives offer significant insights into its likely solid-state conformation and packing.

A notable example is the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate . This compound crystallizes in a monoclinic system with the space group P2₁/n. The unit cell parameters are a = 14.828 Å, b = 7.1335 Å, c = 25.119 Å, and β = 100.066°. vensel.org Another related compound, 5-(4-bromophenyl)-1,3-oxazol-2-amine , crystallizes in the orthorhombic space group Pccn with unit cell parameters a = 39.344 Å, b = 7.5684 Å, and c = 6.0571 Å. mdpi.com

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate vensel.org | Monoclinic | P2₁/n | 14.828 | 7.1335 | 25.119 | 90 | 100.066 | 90 |

| 5-(4-Bromophenyl)-1,3-oxazol-2-amine mdpi.com | Orthorhombic | Pccn | 39.344 | 7.5684 | 6.0571 | 90 | 90 | 90 |

Bond Lengths and Angles Analysis

The precise bond lengths and angles within the molecular structure are fundamental to understanding its chemical reactivity and physical properties. Based on the crystallographic data of related oxazole derivatives, the bond lengths and angles for this compound can be inferred.

For instance, in 5-(4-bromophenyl)-1,3-oxazol-2-amine, the exocyclic C-N bond of the amino group is 1.2910(18) Å. mdpi.com In related dihydroisoxazole (B8533529) systems, the C-O bond lengths in the ring typically range from 1.43 to 1.47 Å, while the C-N bond lengths are between 1.28 and 1.32 Å. The dihedral angle between the oxazole and benzene (B151609) rings in 5-(4-bromophenyl)-1,3-oxazol-2-amine is 9.68 (7)°. mdpi.com A similar planarity is expected for this compound, which would facilitate electronic communication between the two ring systems.

A representative table of expected bond lengths and angles is provided below, compiled from data on analogous structures.

| Bond/Angle | Expected Value (Å/°) |

| C2-N3 (oxazole) | ~1.30 |

| C4-C5 (oxazole) | ~1.35 |

| C5-O1 (oxazole) | ~1.37 |

| O1-C2 (oxazole) | ~1.38 |

| C2-N (amine) | ~1.36 |

| C5-C (phenyl) | ~1.47 |

| Dihedral Angle (Oxazole-Phenyl) | ~10-20° |

This table presents expected values based on data from structurally similar compounds.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions, including hydrogen bonds and π-stacking. These interactions are crucial in determining the stability and physical properties of the solid-state material.

In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the molecules are stabilized by intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds. vensel.org Hirschfeld surface analysis of this derivative revealed that H···H interactions account for 34.4% of the total intermolecular contacts, while C···C interactions contribute a minimal 2.5%. vensel.org

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, research on related oxazole and isoxazole (B147169) derivatives indicates that this class of compounds is prone to polymorphic behavior. mdpi.com

For example, a study on 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid revealed a polymorphic transition upon grinding, where a metastable form converted to a more stable polymorph. This transition was attributed to changes in molecular conformation and the formation of more favorable supramolecular synthons. The study of two polymorphs of a new derivative of meglumine, 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol, also highlights the potential for different crystalline arrangements in oxazole-containing molecules. mdpi.com Given these findings, it is plausible that this compound could also exhibit polymorphism, and the isolation and characterization of different crystalline forms would be a valuable area for future research.

Theoretical and Computational Chemistry Studies of 5 4 Methoxyphenyl Oxazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and a host of related molecular properties.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) has become a primary method for computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G(d,p), are employed to predict geometric parameters. researchgate.net

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the minimum energy. The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds show that calculated geometries can accurately reproduce experimental data from X-ray crystallography. researchgate.net In a related compound, 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine, the optimized structure was computed using the B3LYP method with a 6-31G basis set, showing good correlation with X-ray analysis results. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C=N bond length (oxazole ring) | ~1.30 Å |

| C-O bond length (oxazole ring) | ~1.37 Å |

| C-C bond length (inter-ring) | ~1.48 Å |

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For a related oxazole derivative, the HOMO-LUMO gap was calculated to be 4.105 eV using the DFT/B3LYP method. researchgate.net The analysis of these orbitals helps in understanding charge transfer within the molecule. openaccesspub.org For many organic molecules, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient parts.

Table 2: Calculated Frontier Molecular Orbital Energies and Gap (Illustrative Example) Note: Values are based on a representative oxazole derivative. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.9 eV |

| ELUMO | -1.8 eV |

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. dergipark.org.tr The calculated chemical shifts for a molecule in a solvent like chloroform (B151607) can be compared with experimental data. openaccesspub.orgdergipark.org.tr These predictions are valuable for assigning specific signals in the experimental spectrum to particular atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax). Studies on similar compounds have used TD-DFT to predict UV-Vis spectra, showing good agreement with experimental results. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative) Note: This table illustrates the type of data obtained from computational predictions for similar compounds. dergipark.org.trresearchgate.net

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.8 - 8.0 ppm |

| ¹H NMR | Chemical Shift (ppm) - Amine H (NH₂) | ~5.0 - 6.0 ppm |

| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 110 - 160 ppm |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Molecules that are not rigid can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape of their interconversion.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and suitable for scanning the conformational space of large molecules to identify low-energy conformers.

Molecular Dynamics (MD): MD simulations provide a more dynamic picture by simulating the movement of atoms over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape and thermodynamic properties of a molecule, revealing how it might behave in a biological environment. mdpi.com This technique is particularly useful for understanding how a molecule's shape fluctuates and how it might adapt to fit into a binding site. researchgate.net In studies of related compounds, MD simulations have been used to assess the stability of ligand-protein complexes. researchgate.netunipd.it

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

The investigation of a reaction mechanism involves calculating the energy barriers (activation energies) for each step. The path with the lowest energy barrier is generally the favored route. For example, the synthesis of heterocyclic rings like oxazoles and triazoles has been studied computationally to understand the sequence of bond formation and breaking. researchgate.netscielo.br Theoretical explorations of the synthesis of quinazoline (B50416) derivatives, for instance, used DFT at the B3LYP/6-311++G(d,p) level to map out the reaction pathways and predict the major product, which was in agreement with experimental results. researchgate.net Similarly, mechanisms like the Smiles rearrangement in the synthesis of 2-aminobenzoxazoles have been rationalized through computational modeling. acs.org

In Silico Screening for Potential Preclinical Biological Targets (focused on binding interactions)

In silico screening, particularly through molecular docking, is a key computational technique in drug discovery. It predicts how a small molecule (ligand), such as 5-(4-methoxyphenyl)oxazol-2-amine, might bind to a macromolecular target, typically a protein or enzyme.

The process involves placing the ligand into the active site of the target protein in various orientations and conformations and then using a scoring function to estimate the binding affinity. The results are often reported as a binding energy or docking score, with more negative values indicating a stronger predicted interaction.

For example, various oxazole and pyrimidine (B1678525) derivatives have been docked against targets like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. mdpi.com In one such study, a compound featuring a p-methoxy phenyl moiety showed a binding energy of -3.76 kcal/mol and formed hydrogen bonds with key amino acid residues (Leu352, His90, Arg513) in the COX-2 active site. mdpi.com Similarly, benzoxazole (B165842) derivatives have been evaluated as potential inhibitors of VEGFR-2, a target in cancer therapy. nih.gov These in silico studies help prioritize compounds for further experimental testing by predicting which molecules are most likely to be active against a specific biological target.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine |

| Cyclooxygenase-2 (COX-2) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Quinazoline |

Chemical Reactivity and Mechanistic Investigations of 5 4 Methoxyphenyl Oxazol 2 Amine

Electrophilic Reactions of the Phenyl and Oxazole (B20620) Moieties

The 5-(4-methoxyphenyl)oxazol-2-amine molecule possesses two main sites for electrophilic attack: the phenyl ring and the oxazole ring. The methoxy (B1213986) group (-OCH3) on the phenyl ring is a strong activating group and directs electrophiles to the ortho and para positions. evitachem.com Since the para position is already occupied by the oxazole ring, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (C-3' and C-5').

The oxazole ring itself is an electron-rich heterocycle, but its reactivity towards electrophiles is generally lower than that of the activated phenyl ring. In general, electrophilic substitution on the oxazole ring occurs preferentially at the C-5 position. tandfonline.com However, in this specific molecule, the C-5 position is already substituted with the methoxyphenyl group. The presence of the electron-donating amino group at C-2 can influence the electron density of the oxazole ring, potentially affecting its susceptibility to electrophilic attack. The nitrogen atom in the oxazole ring is weakly basic and can be protonated or alkylated under acidic conditions. tandfonline.comthieme-connect.de

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-(3-Nitro-4-methoxyphenyl)oxazol-2-amine |

| Halogenation | Br₂/FeBr₃ | 5-(3-Bromo-4-methoxyphenyl)oxazol-2-amine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-(3-Acyl-4-methoxyphenyl)oxazol-2-amine |

| N-Alkylation | Alkyl halide | 5-(4-Methoxyphenyl)-N-alkyloxazol-2-amine |

This table represents expected reactions based on the general principles of electrophilic aromatic substitution and oxazole chemistry. Specific experimental data for this compound was not available in the search results.

Nucleophilic Reactions of the Amino Group

The 2-amino group of this compound is a primary nucleophile and is expected to undergo reactions typical of aromatic amines. These reactions include acylation, alkylation, and the formation of Schiff bases. The nucleophilicity of the amino group can be modulated by the electronic effects of the oxazole ring.

N-substituted 2-aminobenzoxazoles, which are structurally related, have been synthesized through the reaction of the amino group with various electrophiles, highlighting its nucleophilic character. nih.govacs.org For instance, the reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives.

| Reaction Type | Reagent/Conditions | Product |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-(5-(4-Methoxyphenyl)oxazol-2-yl)acetamide |

| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | N-Methyl-5-(4-methoxyphenyl)oxazol-2-amine |

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | N-(Benzylidene)-5-(4-methoxyphenyl)oxazol-2-amine |

This table outlines plausible nucleophilic reactions of the amino group based on its known chemical behavior. Specific experimental details for these reactions on this compound were not found in the provided search results.

Ring-Opening and Ring-Closing Reaction Pathways of the Oxazole Core

The oxazole ring, while generally stable, can undergo ring-opening reactions under certain nucleophilic or acidic conditions. Nucleophilic attack can occur at the C-2 or C-5 positions of the oxazolone (B7731731) ring, which is a related structure, often leading to ring cleavage. iosrjournals.org In the context of 2-aminooxazoles, strong nucleophiles might attack the C-2 position, potentially leading to a ring-opening event. For instance, a proposed mechanism for the formation of imidazole (B134444) rings from methanimine (B1209239) derivatives involves the nucleophilic attack of a nitrogen atom on the oxazole ring, causing it to open. nih.govmdpi.com

Conversely, the synthesis of the this compound scaffold itself represents a ring-closing reaction. Common synthetic routes to oxazoles often involve the cyclization of precursors. ontosight.aiijpsonline.com For example, the Robinson-Gabriel synthesis involves the cyclization of an acylamino keto compound. evitachem.com Another method is the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde. ijpsonline.com

Studies on Stability and Degradation Mechanisms under Environmental and Chemical Stress

While specific stability and degradation studies for this compound are not extensively documented, the stability of related compounds provides some insights. For example, the presence of a trifluoromethylphenyl group at the 5-position of an oxazol-2-amine has been noted to confer good stability and resistance to chemical degradation. evitachem.com Similarly, a 4-chlorophenyl group can enhance metabolic stability by making the molecule more resistant to oxidative degradation. vulcanchem.com This suggests that the core oxazole structure is relatively robust.

Potential degradation pathways under environmental or chemical stress could involve:

Hydrolysis: Under strong acidic or basic conditions, the oxazole ring could potentially undergo hydrolysis, leading to ring-opened products.

Oxidation: The electron-rich methoxyphenyl group and the amino group could be susceptible to oxidation. Laccase-catalyzed oxidation of aromatic amines has been shown to lead to complex oligomeric or polymeric products. nih.gov

Photolysis: Some oxazole derivatives are known to undergo photolytic reactions. tandfonline.com

Further research is needed to fully characterize the stability profile and degradation pathways of this compound.

Kinetic and Thermodynamic Studies of Key Reactions

In many reactions of substituted heterocyclic systems, a competition between kinetic and thermodynamic control can be observed. libretexts.orgpleiades.online For instance, the site of nucleophilic or electrophilic attack might be governed by the reaction conditions (e.g., temperature, reaction time). The thermodynamically more stable product is favored under conditions that allow for equilibrium to be reached (higher temperature, longer reaction time), while the kinetically favored product, which forms faster, is dominant under milder conditions. libretexts.org

| Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Would determine the rate of reactions such as electrophilic substitution or nucleophilic attack. |

| Rate Constant (k) | A proportionality constant in the rate law of a chemical reaction. | Would quantify the speed of reactions involving the compound. |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Would indicate the spontaneity of a reaction. |

| Enthalpy (ΔH) | A measure of the total energy of a thermodynamic system. | Would show whether a reaction is exothermic or endothermic. |

| Entropy (ΔS) | A measure of the randomness or disorder of a system. | Would indicate the change in disorder during a reaction. |

This table outlines key kinetic and thermodynamic parameters that would be relevant for studying the reactivity of this compound.

Catalytic Transformations Involving this compound as a Substrate

The structural features of this compound make it a potential substrate for various catalytic transformations. Transition-metal catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, and oxazole derivatives can participate in such reactions. unimi.it

For example, if the oxazole or phenyl ring were functionalized with a halide, it could participate in Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. evitachem.comtandfonline.com Furthermore, the amino group could be involved in catalytic C-N bond-forming reactions.

While specific examples with this compound as the substrate are scarce, the broader literature on oxazole chemistry suggests its potential in this area. For instance, amidines have been shown to catalyze O- to C-carboxyl transfer in oxazolyl carbonates, which are related structures. Also, copper and palladium catalysts are frequently used in the synthesis and functionalization of oxazole rings. tandfonline.comijpsonline.com

Preclinical Biological Activity and Mechanistic Insights of 5 4 Methoxyphenyl Oxazol 2 Amine and Its Analogues

In Vitro Biological Target Identification and Characterization

Receptor Binding Affinity and Selectivity Assays

No public data from receptor binding assays for 5-(4-Methoxyphenyl)oxazol-2-amine is available. Therefore, its binding affinity and selectivity for any specific biological receptors have not been characterized.

Cellular Pathway Modulation in Model Systems

Information regarding the modulation of specific cellular pathways, such as protein-protein interactions or signaling cascades, by this compound in model systems is not available in the current body of scientific literature.

Research on analogous compounds provides some context. For example, some 2-anilino-5-aryloxazole derivatives that inhibit VEGFR2 have been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), indicating an anti-angiogenic effect at the cellular level. estranky.sk Furthermore, natural product-based diaryloxazoles have been shown to inhibit the mTORC1 pathway in breast cancer cell lines. nih.gov These findings, however, cannot be directly attributed to this compound.

In Vivo Efficacy Studies in Preclinical Animal Models

There is a lack of published in vivo efficacy studies for this compound in preclinical animal models. Consequently, there is no information on its molecular and cellular outcomes in a whole-organism context.

Biomarker Analysis in Animal Tissues

No studies have been identified that report on the analysis of biomarkers in animal tissues following the administration of this compound.

Target Engagement Assessment in Preclinical Models

There is no available data assessing the target engagement of this compound in preclinical models. Such studies would be necessary to confirm that the compound interacts with its intended biological target in a living organism.

Structure-Activity Relationship (SAR) Studies for Preclinical Biological Potency

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry for the rational design and optimization of drug candidates. For the 2-aminooxazole scaffold, SAR studies have provided valuable insights into the structural requirements for various biological activities.

Impact of Substituent Variation on Activity

Research into 2-aminooxazole derivatives has revealed that they can be considered bioisosteres of 2-aminothiazoles, often exhibiting similar biological activities. nih.gov The substitution of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form the oxazole (B20620) can lead to improved physicochemical properties, such as enhanced solubility, without negatively impacting biological function. nih.govmdpi.com

Studies on a series of N-aryl-5-aryloxazol-2-amine derivatives as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of inflammatory leukotrienes, have highlighted the importance of substituents on the N-phenyl ring. For instance, the presence of a hydroxyl or amino group at the para-position of the N-phenyl ring was found to be essential for their 5-LOX inhibitory activity. Further modifications with halogen or methyl groups could either positively or negatively affect the potency of these derivatives.

In the context of anticancer activity, a series of oxazole-incorporated naphthyridine derivatives were synthesized and evaluated. Among these, a compound bearing a 3,4,5-trimethoxy substituent on the aryl moiety attached to the oxazole ring demonstrated potent anticancer activity against several cancer cell lines. pnas.org Notably, the analogue N-(6-chloro-3-(4-(4-methoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine also showed significant anticancer activities. pnas.org

Conversely, a study on 5-(4'-methoxyphenyl)-oxazole (MPO), isolated as an inhibitor of the hatch and growth of Caenorhabditis elegans, suggested that the entire structure of MPO is crucial for its activity. nih.gov In this particular case, nineteen chemically synthesized derivatives of MPO showed no effect on C. elegans, indicating a very strict structural requirement for this specific biological action. nih.gov

Table 1: Impact of Substituent Variation on Anticancer Activity of Oxazole-Incorporated Naphthyridine Derivatives pnas.org

| Compound ID | Aryl Substituent on Oxazole Ring | Cell Line | IC₅₀ (µM) |

| 21h | 3,4,5-trimethoxyphenyl | PC3 | 0.13 ± 0.095 |

| A549 | 0.10 ± 0.084 | ||

| MCF-7 | 0.18 ± 0.087 | ||

| DU-145 | 0.15 ± 0.076 | ||

| 21g | 3,5-dimethoxyphenyl | PC3 | - |

| A549 | - | ||

| MCF-7 | - | ||

| DU-145 | - | ||

| 21f | 4-methoxyphenyl (B3050149) | PC3 | - |

| A549 | - | ||

| MCF-7 | - | ||

| DU-145 | - | ||

| 21c | 3,5-dimethylphenyl | PC3 | - |

| A549 | - | ||

| MCF-7 | - | ||

| DU-145 | - |

Note: Specific IC₅₀ values for compounds 21g, 21f, and 21c were noted as showing "better anticancer activities" but were not explicitly quantified in the source material.

Role of Stereochemistry in Preclinical Biological Response

General principles of medicinal chemistry dictate that different stereoisomers of a chiral compound can exhibit significantly different biological activities, potencies, and metabolic profiles. While theoretical studies have explored the stereomechanics of 2-aminooxazole formation, this does not directly inform on the biological activity of the final compound. rsc.org Further research is required to isolate and evaluate the individual stereoisomers of this compound and its analogues to fully understand the influence of stereochemistry on their biological effects.

Mechanistic Elucidation of Biological Actions at the Molecular and Subcellular Levels

Understanding the mechanism of action of a compound at the molecular and subcellular levels is fundamental to its development as a therapeutic agent. For 2-aminooxazole derivatives, mechanistic insights have been gained by studying their effects on various cellular targets and pathways.

As bioisosteres of 2-aminothiazoles, 2-aminooxazoles are predicted to share similar mechanisms of action. For instance, certain 2-aminothiazole (B372263) derivatives have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cancer and other diseases. nih.govacs.org Structural studies have shown that these inhibitors occupy the ATP-binding cavity of the enzyme, thereby preventing its catalytic activity. nih.govacs.org It is plausible that 2-aminooxazole analogues could exert similar effects.

In the context of anti-inflammatory activity, N-aryl-5-aryloxazol-2-amine derivatives have been shown to inhibit 5-lipoxygenase (5-LOX). The mechanism of this inhibition likely involves binding to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators.

For oxazole-containing compounds with anticancer properties, the proposed mechanisms are often multifaceted. A study on phenylacetamides with a pending 1H-imidazol-5-one moiety, which can be seen as a related heterocyclic system, revealed that the lead compound did not act via tubulin or Src kinase inhibition as initially hypothesized. Instead, it was found to downregulate several other kinases, including members of the BRK, FLT, and JAK families, and suppress key signaling pathways such as ERK1/2, GSK-3α/β, HSP27, and STAT2. frontiersin.org This highlights the potential for oxazole-based compounds to act as multi-kinase inhibitors.

While these studies provide a framework for understanding the potential mechanisms of this compound, specific mechanistic studies on this particular compound are lacking. Further investigation is necessary to elucidate its precise molecular targets and the subcellular pathways it modulates to exert its biological effects.

Future Research Directions and Unexplored Avenues for 5 4 Methoxyphenyl Oxazol 2 Amine

The heterocyclic compound 5-(4-Methoxyphenyl)oxazol-2-amine represents a valuable scaffold in medicinal chemistry and materials science. Its structural features, combining an electron-rich methoxyphenyl group with a versatile oxazole-amine core, offer significant potential for further investigation. Future research efforts are poised to unlock new applications and a deeper understanding of this molecule by focusing on several key areas, from synthetic efficiency to advanced biological interrogation.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 5-(4-Methoxyphenyl)oxazol-2-amine, and how should the data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify protons and carbons in the aromatic and oxazole rings. For example, the methoxy group (-OCH) typically shows a singlet near δ 3.8 ppm in NMR, while aromatic protons appear between δ 6.8–7.5 ppm. Integration ratios help confirm substituent positions .

- Infrared (IR) Spectroscopy : Key peaks include N-H stretching (~3300 cm), C=N/C-O (oxazole ring) near 1600–1500 cm, and methoxy C-O stretching (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) provides exact molecular mass. Fragmentation patterns confirm the oxazole core and substituents. For example, loss of the methoxyphenyl group may generate a base peak at m/z 99 (CHNO) .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Cyclization of Thioureas : React 4-methoxyphenyl isothiocyanate with a β-keto ester, followed by acid-catalyzed cyclization to form the oxazole ring. Optimize reaction temperature (80–100°C) and solvent (e.g., acetic acid) .

- Catalytic Methods : Use Co(II) acetate to catalyze cyclization of hydrazide precursors. Reaction conditions (e.g., 12-hour reflux in ethanol) and catalyst loading (5–10 mol%) are critical for yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions in this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect data to a resolution of ≤0.8 Å .

- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping. Refine with SHELXL, adjusting parameters like occupancy and anisotropic displacement .

- Key Observations : The oxazole ring is planar (mean deviation <0.01 Å). Intermolecular N-H⋯N hydrogen bonds (2.8–3.0 Å) form a 3D network, stabilizing the crystal lattice .

Q. What methodologies analyze hydrogen bonding and crystal packing in derivatives of this compound?

- Methodological Answer :

- Hydrogen Bond Analysis : Use Mercury software to measure donor-acceptor distances and angles. Substituents like methoxy groups influence packing via C-H⋯π interactions (e.g., 3.4 Å between methoxy H and adjacent phenyl ring) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H, H⋯O) using CrystalExplorer. For example, H⋯N contacts may account for 15–20% of the surface area .

Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the 4-methoxyphenyl (e.g., halogens, nitro groups) or modify the oxazole ring (e.g., thiazole replacement). Use Suzuki coupling for aryl substitutions .

- Biological Assays : Test anticancer activity via MTT assay (IC values) or antioxidant capacity via DPPH radical scavenging. Compare results to unmodified analogs .

- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with bioactivity .

Q. What computational approaches predict the physicochemical properties and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess reactivity. Optimize geometry at B3LYP/6-31G(d) level .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like glycogen synthase kinase-3β (GSK-3β). Analyze binding poses and interaction energies (e.g., ΔG = -8.2 kcal/mol) .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), solubility (LogS = -4.2), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.